2-Isopropoxyethyl Phosphorodichloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropoxyethyl Phosphorodichloridate is an organophosphorus compound with the molecular formula C5H11Cl2O3P. It is a colorless to pale yellow liquid that is highly reactive and used in various chemical synthesis processes. This compound is known for its role in the preparation of other organophosphorus compounds and its applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Isopropoxyethyl Phosphorodichloridate can be synthesized through the reaction of phosphoryl chloride with isopropoxyethanol in the presence of a base such as triethylamine. The reaction typically occurs under controlled temperature conditions to ensure the desired product is obtained. The general reaction scheme is as follows:
POCl3+C3H7OCH2CH2OH→C5H11Cl2O3P+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and maintained at specific temperatures. The reaction is monitored to control the release of hydrogen chloride gas, which is a byproduct. The final product is then purified through distillation or other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Isopropoxyethyl Phosphorodichloridate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound reacts with nucleophiles such as amines and alcohols, leading to the substitution of the chlorine atoms.
Hydrolysis: In the presence of water, it hydrolyzes to form phosphoric acid derivatives and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form corresponding alkyl phosphates.
Common Reagents and Conditions
Amines: Used in nucleophilic substitution reactions to replace chlorine atoms.
Alcohols: React with the compound to form alkyl phosphates.
Water: Causes hydrolysis, leading to the formation of phosphoric acid derivatives.
Major Products Formed
Alkyl Phosphates: Formed through alcoholysis reactions.
Phosphoric Acid Derivatives: Result from hydrolysis.
Substituted Phosphorodichloridates: Formed through nucleophilic substitution with amines.
Scientific Research Applications
2-Isopropoxyethyl Phosphorodichloridate is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organophosphorus compounds.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for potential use in drug development and as a precursor for pharmaceuticals.
Industry: Applied in the production of pesticides, flame retardants, and plasticizers.
Mechanism of Action
The mechanism of action of 2-Isopropoxyethyl Phosphorodichloridate involves its reactivity with nucleophiles, leading to the substitution of chlorine atoms. This reactivity is due to the presence of the phosphorus atom, which is highly electrophilic. The compound can form stable intermediates with various nucleophiles, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar Compounds
Ethyl Phosphorodichloridate: Similar in structure but with an ethyl group instead of an isopropoxy group.
Methyl Phosphorodichloridate: Contains a methyl group, making it less bulky compared to 2-Isopropoxyethyl Phosphorodichloridate.
Phenyl Phosphorodichloridate: Has a phenyl group, which significantly alters its reactivity and applications.
Uniqueness
This compound is unique due to its isopropoxy group, which provides steric hindrance and influences its reactivity. This makes it suitable for specific applications where other phosphorodichloridates may not be as effective.
Properties
Molecular Formula |
C5H11Cl2O3P |
---|---|
Molecular Weight |
221.02 g/mol |
IUPAC Name |
2-(2-dichlorophosphoryloxyethoxy)propane |
InChI |
InChI=1S/C5H11Cl2O3P/c1-5(2)9-3-4-10-11(6,7)8/h5H,3-4H2,1-2H3 |
InChI Key |
BPJCTFHWEQDLFG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCOP(=O)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.